2-Fluoro-2-methylcyclopentanone
Overview
Description
2-Fluoro-2-methylcyclopentanone is an organic compound with the molecular formula C6H9FO It is a fluorinated cyclopentanone derivative, characterized by the presence of a fluorine atom and a methyl group attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-methylcyclopentanone typically involves the fluorination of 2-methylcyclopentanone.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-methylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of 2-fluoro-2-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
2-Fluoro-2-methylcyclopentanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylcyclopentanone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological targets. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Comparison with Similar Compounds
2-Methylcyclopentanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorocyclopentanone: Similar structure but without the methyl group, leading to variations in its chemical behavior.
2-Fluoro-2-methylcyclohexanone: A larger ring structure that can influence its physical and chemical properties.
Uniqueness: 2-Fluoro-2-methylcyclopentanone is unique due to the combined presence of both a fluorine atom and a methyl group on the cyclopentanone ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.
Properties
IUPAC Name |
2-fluoro-2-methylcyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c1-6(7)4-2-3-5(6)8/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFJWCAOPXMQOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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